2-Fluoro-1-phenylethanol vs. 1-Phenylethanol: Differential Inhibition of DNA Nucleotidyltransferase
In a direct enzyme inhibition assay using isolated calf thymus DNA nucleotidyltransferase, 2-fluoro-1-phenylethanol exhibited markedly stronger inhibitory activity than the non-fluorinated parent compound 1-phenylethanol [1]. The study compared the effects of phenylethanol and its fluorinated derivatives on DNA polymerase activity, providing direct quantitative evidence that fluorine substitution at the β-position enhances enzyme interaction.
| Evidence Dimension | Enzymatic inhibition (DNA nucleotidyltransferase activity) |
|---|---|
| Target Compound Data | 66% inhibition |
| Comparator Or Baseline | 1-Phenylethanol: 40% inhibition |
| Quantified Difference | 26 percentage points higher inhibition (1.65-fold increase) |
| Conditions | Isolated calf thymus DNA nucleotidyltransferase assay; compound concentration not specified in available abstract |
Why This Matters
This direct comparative data demonstrates that β-fluorine substitution confers a measurable enhancement in enzyme interaction, which is directly relevant for users investigating fluorinated alcohols as biochemical probes or enzyme modulators.
- [1] Kukhanova, M. K., et al. (1978). Biological Activity of the Phenylethanol and Its Derivatives. Influence on Isolated DNA Nucleotidyltransferase and DNAase. Molekulyarnaya Biologiya, 12(6), 1364-1374. View Source
